1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N4O2S and its molecular weight is 444.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
A study by Li and Chen (2008) introduces a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, which could potentially include compounds with similar structures to the one . This method employs microwave irradiation, providing satisfactory yields and shorter reaction times compared to conventional heating methods (Li & Chen, 2008).
Biological Activities
- Anticancer Potential: The synthesis and biological evaluation of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibit low cellular toxicity and induce apoptosis through the PI3K/Akt signaling pathway (Li et al., 2019).
- Antifungal and Antibacterial Activities: Research on urea derivatives has shown promising antifungal and antibacterial properties. For instance, certain 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives have been studied for their fungitoxic action against various pathogens, highlighting the potential for these compounds in combating microbial infections (Mishra et al., 2000).
Material Science Applications
- Sensor Development: Urea and thiourea derivatives have been utilized in the creation of selective sensors. For example, Singh et al. (2007) explored the use of substituted urea and thiourea as carriers in ytterbium-selective polymeric membrane electrodes, demonstrating the versatility of these compounds in developing selective ion sensors (Singh et al., 2007).
Properties
IUPAC Name |
1-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-30-18)17-10-5-11-31-17/h1-11H,12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFQMNKPZQAFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.